molecular formula C22H20N4O B2545410 N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide CAS No. 923690-88-4

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide

Cat. No.: B2545410
CAS No.: 923690-88-4
M. Wt: 356.429
InChI Key: FBDRAASSTCSHPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide: is an organic compound belonging to the class of imidazopyridines These compounds are characterized by an imidazole ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide typically involves multistep organic reactions. One common approach is the condensation of 7-methylimidazo[1,2-a]pyrimidine with a suitable phenylpropanamide derivative under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions: N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It can interact with specific biological targets, making it a candidate for drug development .

Medicine: The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with molecular targets involved in disease pathways makes it a valuable compound for drug discovery .

Industry: In the industrial sector, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes .

Mechanism of Action

The mechanism of action of N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and therapeutic effects .

Comparison with Similar Compounds

  • N-(4-{2-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-phenylpropanamide
  • N-(4-{7-methylimidazo[1,2-a]pyridin-3-yl}phenyl)-3-phenylpropanamide

Comparison: Compared to similar compounds, N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-3-phenylpropanamide exhibits unique structural features that enhance its binding affinity and specificity for certain molecular targets. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-16-13-14-26-15-20(25-22(26)23-16)18-8-10-19(11-9-18)24-21(27)12-7-17-5-3-2-4-6-17/h2-6,8-11,13-15H,7,12H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBDRAASSTCSHPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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